4,4-Dimethoxypiperidine hydrochloride

Descripción general

Descripción

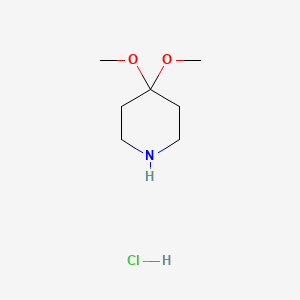

4,4-Dimethoxypiperidine hydrochloride is a chemical compound with the molecular formula C7H16ClNO2 and a molecular weight of 181.66 g/mol It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of two methoxy groups attached to the fourth carbon of the piperidine ring

Métodos De Preparación

The synthesis of 4,4-Dimethoxypiperidine hydrochloride typically involves the etherification of 4-piperidone or its derivatives. One common method includes the reaction of 4-piperidone with methanol in the presence of an acid catalyst to form 4,4-dimethoxypiperidine, which is then converted to its hydrochloride salt by treatment with hydrochloric acid . Industrial production methods often focus on optimizing yield and purity while minimizing the use of expensive or toxic reagents .

Análisis De Reacciones Químicas

4,4-Dimethoxypiperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert it back to 4-piperidone or other reduced forms.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Aplicaciones Científicas De Investigación

Chemistry

4,4-Dimethoxypiperidine hydrochloride is utilized as an intermediate in the synthesis of complex organic molecules. It serves as a reagent in various chemical reactions, facilitating the development of new compounds with potential applications in pharmaceuticals and materials science.

Biology

Research has indicated that this compound may exhibit biological activities that warrant further exploration. Studies focus on its interactions with biological molecules, potentially leading to insights into its therapeutic properties.

Medicine

The compound is under investigation for its potential therapeutic applications. It acts as a precursor in the synthesis of pharmaceutical compounds targeting various health conditions. Specifically:

- Neurological Disorders : It may contribute to the development of drugs aimed at treating neurological conditions.

- Antitumor Agents : Ongoing research is exploring its role in synthesizing compounds with anticancer properties.

Industry

In industrial applications, this compound serves as a building block for fine chemicals and various industrial products. Its versatility makes it valuable in the production of agrochemicals and other specialty chemicals.

Case Study 1: Pharmaceutical Synthesis

A study highlighted the use of this compound as an intermediate for synthesizing novel drug candidates aimed at treating chronic pain and neurodegenerative diseases. The compound's methoxy groups enhance its reactivity and selectivity in targeted syntheses.

Research investigating the biological activity of derivatives of this compound demonstrated promising results in enzyme inhibition assays. These findings suggest potential applications in developing therapeutic agents that modulate metabolic pathways.

Data Table: Comparative Applications

| Application Area | Description | Examples |

|---|---|---|

| Chemistry | Intermediate for organic synthesis | Synthesis of complex molecules |

| Biology | Investigated for biological interactions | Potential therapeutic targets |

| Medicine | Precursor for pharmaceutical compounds | Drugs for neurological disorders |

| Industry | Building block for fine chemicals | Agrochemicals and specialty products |

Mecanismo De Acción

The mechanism of action of 4,4-Dimethoxypiperidine hydrochloride is not fully understood, but it is believed to interact with specific molecular targets and pathways. The methoxy groups may play a role in modulating its reactivity and interactions with other molecules. Further research is needed to elucidate the exact pathways and molecular targets involved .

Comparación Con Compuestos Similares

4,4-Dimethoxypiperidine hydrochloride can be compared with other piperidine derivatives, such as:

4-Hydroxypiperidine: Similar in structure but with hydroxyl groups instead of methoxy groups.

Piperidine: The parent compound without any substituents.

4,4-Dimethoxypiperidine: The non-hydrochloride form of the compound These compounds share some chemical properties but differ in their reactivity, solubility, and potential applications

Actividad Biológica

4,4-Dimethoxypiperidine hydrochloride is a chemical compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic uses, and relevant case studies.

- Molecular Formula : C₈H₁₁ClN₂O₂

- Molecular Weight : 188.64 g/mol

- Structure : The compound features a piperidine ring with two methoxy groups at the 4-position, contributing to its unique biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Neuronal Signaling : The compound interacts with various neurotransmitter receptors, influencing neuronal signaling pathways. It has been shown to modulate the activity of serotonin receptors, which are crucial in mood regulation and anxiety responses .

- Cell Cycle Regulation : Research indicates that the compound may play a role in regulating cell cycle progression and apoptosis, making it a candidate for cancer therapy .

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains, potentially serving as an antibiotic agent .

Biological Activity Data Table

Case Study 1: Antidepressant Effects

A study investigated the effects of this compound on animal models of depression. The results indicated a significant reduction in depressive behaviors, suggesting potential use as an antidepressant. The mechanism was linked to increased serotonin levels in the brain .

Case Study 2: Anticancer Properties

In vitro studies demonstrated that the compound induced apoptosis in various cancer cell lines. The study utilized flow cytometry to assess cell viability and apoptosis rates. Results showed a dose-dependent increase in apoptotic cells upon treatment with this compound .

Case Study 3: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MIC) indicating effectiveness comparable to standard antibiotics .

Propiedades

IUPAC Name |

4,4-dimethoxypiperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-9-7(10-2)3-5-8-6-4-7;/h8H,3-6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVLUXVNVZPVERV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCNCC1)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.